1,4-Bis(heptafluoroisopropyl)benzene
Description
Radical Pathways in Perfluoroalkylation Reactions
Direct C-H perfluoroalkylation often proceeds via radical mechanisms, where a highly reactive perfluoroalkyl radical is generated and subsequently adds to the aromatic ring. nih.gov These methods are advantageous as they can often utilize readily available precursors under mild conditions. conicet.gov.ar
The heptafluoroisopropyl (B10858302) radical, •CF(CF₃)₂, and other perfluoroalkyl radicals (Rf•) can be generated from a variety of precursors through several activation methods. conicet.gov.ar Common sources include perfluoroalkyl iodides (Rf-I), sulfonium (B1226848) salts, and perfluoroalkyl carboxylic acids. researchgate.netrsc.org Activation is frequently achieved using visible-light photoredox catalysis, where a photosensitizer initiates a single-electron transfer (SET) process to reductively cleave the C-I or other labile bond, releasing the perfluoroalkyl radical. nih.govnih.govacs.org
For instance, a cobalt(III)-CF₃ complex, upon exposure to visible light, can undergo homolysis of the Co-CF₃ bond to release a •CF₃ radical. nih.govacs.org This electrophilic radical then attacks the electron-rich π-system of the benzene (B151609) ring, forming a resonance-stabilized cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized to the final product, losing a hydrogen atom to restore aromaticity.
The general steps are:
Initiation: Generation of the Rf• radical from a precursor, often via photoredox catalysis or thermal initiation.
Propagation: Addition of the electrophilic Rf• to the aromatic ring to form a cyclohexadienyl radical.
Termination/Rearomatization: Oxidation of the cyclohexadienyl radical and loss of a proton (H⁺) to yield the perfluoroalkylated arene.
The involvement of radical intermediates in these perfluoroalkylation reactions is substantiated by mechanistic probe experiments. Radical trapping experiments are a primary tool for detecting the presence of transient radical species. When a reaction suspected of proceeding through a radical pathway is conducted in the presence of a radical scavenger (or trap), the reaction is often inhibited or quenched, and a trapped adduct can sometimes be isolated. iu.edu
For example, the addition of radical inhibitors such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), butylated hydroxytoluene (BHT), or 1,4-dinitrobenzene (B86053) has been shown to significantly decrease or completely suppress product formation in many perfluoroalkylation reactions, providing strong evidence for a radical mechanism. iu.eduresearchgate.net Furthermore, radical clock experiments, which utilize substrates designed to undergo a rapid and predictable intramolecular rearrangement if a radical is formed, can provide kinetic data consistent with a radical pathway. nih.gov The formation of cyclized byproducts from specifically designed substrates serves as definitive proof of a radical intermediate that existed long enough to undergo cyclization before reacting further. iu.edunih.gov
| Entry | Inhibitor Added | Concentration | Observed Reaction Yield | Conclusion |
|---|---|---|---|---|
| 1 | None (Control) | N/A | 85% | Standard reaction condition. |
| 2 | TEMPO | 2.0 equiv. | <5% | Reaction inhibited, suggesting a radical pathway. iu.edu |
| 3 | Butylated Hydroxytoluene (BHT) | 2.0 equiv. | 12% | Reaction significantly suppressed. researchgate.net |
| 4 | 1,4-Dinitrobenzene | 2.0 equiv. | Trace | Reaction inhibited by redox trap. nih.goviu.edu |
Polar Mechanisms in Electrophilic Aromatic Substitution
The introduction of fluorine-containing groups can also occur via a classical polar, two-step electrophilic aromatic substitution (SₑAr) mechanism. masterorganicchemistry.comlibretexts.org This pathway does not involve free radicals; instead, it features the attack of the nucleophilic aromatic ring on a potent electrophile.
The SₑAr mechanism is characterized by the formation of a cationic, resonance-stabilized intermediate known as an arenium ion, or more commonly, a Wheland intermediate. masterorganicchemistry.comwikipedia.orgbyjus.com
The process involves two primary steps:
Step 1 (Rate-Determining): The π-electrons of the aromatic ring attack a strong electrophile (E⁺). This disrupts the ring's aromaticity and forms the Wheland intermediate, a cyclohexadienyl cation. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack. This initial step is typically the slow, rate-determining step because it involves the loss of aromatic stabilization energy. researchgate.netresearchgate.net
Step 2 (Fast): A base present in the reaction mixture abstracts a proton from the sp³-hybridized carbon atom of the Wheland intermediate. libretexts.org This restores the C=C double bond, re-establishes the aromatic system, and yields the substituted product.
This mechanism has been confirmed through various means, including the direct spectroscopic observation of stable arenium ions under superacidic conditions and in zeolite catalysts. wikipedia.orguu.nl
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step. libretexts.org In the context of electrophilic aromatic substitution, the primary deuterium (B1214612) KIE (kH/kD) is measured by comparing the reaction rate of a standard aromatic substrate with that of its deuterated analog.
If the cleavage of the C-H (or C-D) bond were part of the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be expected. However, in many electrophilic fluorination and alkylation reactions, the observed KIE is small, often close to unity (kH/kD ≈ 1). researchgate.netresearchgate.net This lack of a significant isotope effect indicates that the C-H bond is broken in a fast step that occurs after the rate-limiting step. This finding provides compelling evidence that the initial attack of the aromatic ring on the electrophile to form the Wheland intermediate is the slowest step of the reaction, and the subsequent deprotonation is rapid. researchgate.netresearchgate.net
| Aromatic Substrate | Fluorinating Reagent | kH/kD Value | Reference |
|---|---|---|---|
| Anisole | F-TEDA-BF₄ | 0.99 | researchgate.netresearchgate.net |
| Benzene | F-TEDA-BF₄ | 0.96 | researchgate.netresearchgate.net |
| Toluene | F-TEDA-BF₄ | 0.86 | researchgate.netresearchgate.net |
| Naphthalene | F-TEDA-BF₄ | 0.98 | researchgate.netresearchgate.net |
Ligand Coupling Mechanisms in Arene Functionalization
A third major pathway for arene functionalization involves transition metal catalysis, particularly with palladium, nickel, or copper. researchgate.netresearchgate.netnih.gov These reactions typically proceed through a catalytic cycle involving organometallic intermediates, and the mechanism is distinct from both free radical and polar SₑAr pathways. Ligand coupling mechanisms are a cornerstone of modern cross-coupling chemistry for forming C-C bonds.
A general, simplified catalytic cycle for a palladium-catalyzed perfluoroalkylation of an arene C-H bond can be described as follows:
Oxidative Addition: A low-valent palladium(0) complex reacts with a perfluoroalkyl source, such as a perfluoroalkyl iodide (Rf-I), to form a Pd(II)-Rf intermediate.
C-H Activation/Metalation: The Pd(II) complex then coordinates to the arene. This is followed by a C-H bond cleavage event, often the rate-limiting step, to form a palladacycle or an arylpalladium(II) species. This step can be promoted by a directing group or proceed via a concerted metalation-deprotonation (CMD) pathway.
Reductive Elimination: The aryl and perfluoroalkyl groups on the palladium center couple and are eliminated from the metal, forming the desired C-aryl—C-perfluoroalkyl bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The ligands coordinated to the metal center play a critical role. Phosphine (B1218219) ligands, for example, can influence the solubility, stability, and reactivity of the catalytic species, directly impacting the efficiency of each step in the cycle. researchgate.net While many systems rely on carefully designed ligands, some "ligand-free" protocols have also been developed, where solvent molecules or other species in the reaction mixture may play a coordinating role. nih.gov The reaction of perfluoroalkyl iodides with arenes in the presence of a phosphine-ligated palladium catalyst has been shown to proceed through such a non-radical, ligand-dependent pathway. researchgate.netnih.gov
Hypervalent Iodine Intermediates in C–H Functionalization
Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis, acting as environmentally benign alternatives to heavy metal reagents for various transformations, including C–H functionalization. nih.govacs.orgresearchgate.net Their utility in introducing perfluoroalkyl groups has been a significant area of research.
A key development in this area is the creation of a highly reactive, electrophilic hypervalent iodine(III)-based reagent for isoperfluoropropylation, known as the PFPI reagent. nih.gov This reagent facilitates the efficient functionalization of aromatic C–H bonds to introduce the heptafluoroisopropyl (i-C₃F₇) group. nih.gov The i-C₃F₇ group is a valuable substituent, offering stronger electron-withdrawing effects and greater steric hindrance compared to the more common trifluoromethyl (CF₃) group. nih.gov
The synthesis of the PFPI reagent is a two-step process starting from 2-iodobenzoic acid. nih.gov First, 2-iodobenzoic acid is treated with trichloroisocyanuric acid (TCICA) to form a cyclic chloroiodine(III) intermediate. This intermediate then reacts with the heptafluoroisopropyl anion to yield the final, air-stable solid PFPI reagent. nih.gov
The mechanism of C–H functionalization using the PFPI reagent can proceed through different pathways depending on the reaction conditions and the nature of the aromatic substrate. For electron-rich heterocycles, the PFPI reagent can directly functionalize the C–H bond without the need for a catalyst, likely through an electrophilic aromatic substitution-type pathway. nih.gov The hypervalent iodine compound acts as a potent electrophile, delivering the i-C₃F₇ group to the nucleophilic arene. The reactivity of such hypervalent iodine reagents can be significantly enhanced in specialized solvents like hexafluoroisopropanol (HFIP), which can form strong hydrogen-bonded adducts with the reagent, increasing its oxidizing power. researchgate.netle.ac.uk
For less activated arenes, the functionalization often requires activation, for example, through photoredox catalysis. nih.gov In these cases, mechanistic experiments and DFT calculations suggest a single-electron transfer (SET)-induced concerted pathway. nih.gov The photocatalyst, upon irradiation, initiates the transfer of an electron, generating radical species that drive the C–H functionalization process. The versatility of hypervalent iodine reagents allows for their participation in both electrophilic and radical pathways, making them valuable tools for introducing complex fluorinated groups. nih.govnih.gov
| Reagent | Precursor | Key Mechanistic Feature | Substrate Scope | Reference |
|---|---|---|---|---|
| PFPI Reagent (i-C₃F₇-Iodine(III)) | 2-Iodobenzoic Acid | Acts as an electrophilic source of i-C₃F₇⁺; can participate in SET-induced radical pathways. | Electron-rich heterocycles, non-activated arenes (with photoredox catalysis). | nih.gov |
| General Perfluoroorganyl Iodanes | 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole | Enables electrophilic introduction of various perfluorinated alkyl groups. | Sulfur, oxygen, phosphorus, and carbon-centered nucleophiles. | researchgate.net |
Transition-Metal-Free Approaches for Arene Functionalization
The development of transition-metal-free reactions is a central goal in modern synthetic chemistry to create more sustainable and cost-effective processes. tu-dortmund.deresearchgate.net Hypervalent iodine reagents are at the forefront of this effort, providing powerful methods for C–C and C-heteroatom bond formation without the need for metal catalysts. nih.govrsc.org
The direct C–H functionalization to introduce a heptafluoroisopropyl group is a prime example of a transition-metal-free approach. As mentioned previously, the PFPI reagent can achieve the isoperfluoropropylation of electron-rich aromatic compounds without any metal catalyst or additive. nih.gov This reaction represents a significant advancement, as traditional methods for introducing such bulky, electron-deficient groups often rely on transition-metal-mediated cross-coupling reactions.
The mechanism in these metal-free reactions is typically based on the inherent reactivity of the hypervalent iodine(III) center. acs.org Diaryliodonium salts, another class of hypervalent iodine reagents, are widely used for the metal-free arylation of C-H and N-H bonds in heteroarenes. nih.gov These reactions proceed via several possible pathways, including:
Associative Ligand Coupling: The arene substrate can directly attack the hypervalent iodine center, followed by reductive elimination of the desired product.
Radical Pathways: Single-electron transfer (SET) from the arene to the iodonium (B1229267) salt can initiate a radical chain mechanism.
SNAr-type Reactions: In some cases, particularly with highly electron-deficient arenes, a nucleophilic aromatic substitution mechanism may be operative.
The choice of pathway is influenced by the substrate, the specific hypervalent iodine reagent, and the reaction conditions. For the heptafluoroisopropylation with the PFPI reagent, the uncatalyzed reaction with electron-rich arenes likely proceeds through an electrophilic substitution mechanism where the iodine(III) center facilitates the transfer of the i-C₃F₇ group. nih.gov This avoids the use of transition metals, which can be costly and can leave toxic residues in the final product, a crucial consideration in medicinal and materials chemistry. tu-dortmund.de The ability to perform these transformations under mild, metal-free conditions highlights the significant potential of hypervalent iodine chemistry in modern organic synthesis. researchgate.net
| Approach | Key Intermediate/Catalyst | Proposed Mechanism | Typical Substrates | Reference |
|---|---|---|---|---|
| Transition-Metal-Free Electrophilic Heptafluoroisopropylation | PFPI Reagent | Electrophilic aromatic substitution-type pathway. | Electron-rich heterocycles. | nih.gov |
| Transition-Metal-Free Radical Heptafluoroisopropylation | PFPI Reagent + Photocatalyst | SET-induced concerted mechanism. | Non-activated arenes. | nih.gov |
| Transition-Metal-Free C-H Arylation | Diaryliodonium Salts | Associative ligand coupling or radical pathways. | Heteroarenes (C-H and N-H bonds). | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F14/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZBMINTWQDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199121 | |
| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-12-6 | |
| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
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V. Structural Characterization and Computational Studies of 1,4 Bis Heptafluoroisopropyl Benzene and Analogues
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the empirical determination of molecular structure. Techniques such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy offer direct and detailed information about the atomic arrangement and chemical environment within the molecule.
X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. For complex molecules like 1,4-Bis(heptafluoroisopropyl)benzene, single-crystal X-ray diffraction reveals the solid-state conformation and packing of the molecules within the crystal lattice.
Studies on analogous benzene (B151609) bisamides have demonstrated how peripheral substituents dictate the supramolecular assembly. nih.govresearchgate.net The crystal structures of these compounds, solved by combining single-crystal and powder X-ray diffraction with solid-state NMR and computational modeling, show that the bulkiness of side groups is a key structure-directing motif. nih.govresearchgate.net For instance, bulky t-butyl groups tend to guide the molecules into a packing pattern that results in the formation of thin platelets. researchgate.net Conversely, slimmer side chains, such as linear perfluorinated alkyl groups, favor a different packing arrangement that leads to ribbon-like nano-objects. nih.govresearchgate.net
In the case of this compound, the two bulky heptafluoroisopropyl (B10858302) groups are expected to significantly influence the crystal packing. The steric demand of these groups would likely prevent a planar, co-facial arrangement of the benzene rings, instead favoring a staggered or herringbone packing motif to minimize steric repulsion. The analysis of a similar structure, 3,3′-(1,4-phenylenebis(methylene))bis(1-isopropyl-1H-imidazol-3-ium) bis(hexafluorophosphate(V)), revealed an orthorhombic crystal system, showcasing how the arrangement of substituted benzene rings can be precisely determined. researchgate.net Structural elucidation of a bis-benzimidazole derivative, 1,4-Bis(1-methyl-2-benzimidazolyl)benzene (BMBB), was also successfully achieved using single-crystal X-ray diffraction, confirming the non-planar conformation of the molecule. nih.govresearchgate.net These examples underscore the power of X-ray diffraction in providing definitive conformational data for substituted benzene analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.netwpmucdn.com For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR spectroscopy are crucial. core.ac.uk
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals. The symmetry of the molecule dictates that the four protons on the benzene ring are chemically equivalent, likely producing a singlet in the aromatic region (typically δ 7-8 ppm). The exact chemical shift would be influenced by the strong electron-withdrawing nature of the two heptafluoroisopropyl substituents.
¹⁹F NMR Spectroscopy: ¹⁹F NMR provides a wealth of structural information due to several key advantages. icpms.cz The ¹⁹F nuclide has a wide chemical shift range (around 700 ppm), which minimizes signal overlap even in complex molecules. icpms.czazom.com Furthermore, ¹⁹F nuclei exhibit spin-spin coupling (J-coupling) to other ¹⁹F nuclei and to ¹H nuclei, often over multiple bonds, providing valuable connectivity data. icpms.cz
For this compound, the heptafluoroisopropyl group contains two types of fluorine atoms: six fluorine atoms in the two -CF₃ groups and one fluorine atom on the tertiary carbon. This would lead to distinct signals in the ¹⁹F NMR spectrum. The -CF₃ groups would likely appear as a doublet due to coupling with the single methine fluorine (³JFF), while the methine fluorine would appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups. Long-range coupling to the aromatic protons might also be observed.
The table below shows representative NMR data for analogous fluorinated benzene compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1,4-Bis(trifluoromethyl)benzene (B1346883) | ¹H | 7.73 | s |
| ¹⁹F | -63.19 | s | |
| 2H,3H-Decafluoropentane | ¹H | 5.86 | ttt, J = 51.3, 7.3, 5.4 |
| ¹⁹F (CF₃) | -81.5 | m | |
| ¹⁹F (CF₂) | -123.8, -137.4 | m |
This table is generated based on data from similar compounds to illustrate expected spectral features. azom.comchemicalbook.com
Quantum Chemical and Density Functional Theory (DFT) Investigations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules, complementing experimental data. researchgate.net These calculations are used to predict stable conformations, electronic behavior, and vibrational spectra. researchgate.net
The conformation of this compound is largely dictated by the steric hindrance between the two bulky heptafluoroisopropyl groups and the benzene ring. researchgate.net DFT calculations can be employed to explore the potential energy surface of the molecule by systematically rotating the substituents around the C(aryl)-C(isopropyl) bonds.
These calculations typically reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. Due to the significant size of the heptafluoroisopropyl groups, free rotation is expected to be highly restricted. researchgate.net The lowest energy conformation will likely involve the staggering of the trifluoromethyl groups to minimize steric clash. A potential energy surface scan for the related 1,4-Bis(1-methyl-2-benzimidazolyl)benzene molecule was used to determine its most stable conformational form. nih.govresearchgate.net Ab initio and DFT methods have been successfully used to investigate the conformational properties and ring-flipping energy barriers in sterically hindered cyclohexane (B81311) derivatives, demonstrating the utility of these methods in understanding steric effects. researchgate.net
DFT calculations are highly effective for analyzing the electronic structure of molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters that determine a molecule's chemical reactivity, kinetic stability, and electronic properties. emerginginvestigators.org
The introduction of strong electron-withdrawing fluoroalkyl groups onto a benzene ring significantly impacts its electronic structure. acs.orgnih.gov These substituents lower the energy of both the HOMO and LUMO. semanticscholar.org A lower HOMO energy corresponds to a higher ionization potential, making the molecule more resistant to oxidation. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org For fluorinated benzenes, substitution can modulate the HOMO-LUMO gap. acs.orgnih.gov DFT studies on fluorinated allopurinol (B61711) showed that fluorination increased the HOMO-LUMO gap, leading to enhanced chemical stability. emerginginvestigators.org
The table below compares the calculated HOMO-LUMO energy gaps for benzene and a related fluorinated compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Benzene | -6.75 | 1.45 | 8.20 |
| Phenyl-CF₃ | -7.21 | -0.57 | 6.64 |
| Phenyl-SF₅ | -7.70 | -0.90 | 6.80 |
Data compiled from computational studies on benzene derivatives to illustrate electronic effects. acs.orgsemanticscholar.org
DFT calculations can accurately predict the equilibrium molecular geometry (bond lengths and angles) and the vibrational frequencies of a molecule. arxiv.orgcore.ac.uk These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net
A geometry optimization is first performed to find the lowest energy structure. Following this, a frequency calculation is carried out to predict the vibrational modes. researchgate.net Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions, such as C-H stretching, C-C ring breathing, and C-F stretching modes. mdpi.com For example, C-C aromatic stretching vibrations are typically found in the 1400-1600 cm⁻¹ range, while C-F stretching modes appear at lower wavenumbers and are often very intense in IR spectra. mdpi.com
Theoretical studies on related molecules like 1,4-bis[2-(4-pyridyl) ethenyl]-benzene and 1,3,5-tribromo-2,4,6-trifluoro-benzene have shown excellent agreement between vibrational frequencies calculated using the B3LYP method and experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a complete and confident assignment of the vibrational spectra, providing a detailed fingerprint of the molecule's structure. researchgate.net
Reaction Pathway and Transition State Calculations
Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving fluorinated aromatic compounds. The calculation of potential energy surfaces (PES) allows for the mapping of reaction pathways and the identification of transition states, which are critical for understanding reaction kinetics and selectivity. Methods like Density Functional Theory (DFT) are commonly employed to model these complex processes. researchgate.netusu.edu
For fluorinated benzene derivatives, several reaction pathways are of interest, including substitution, addition, and elimination reactions. In the context of aromatic fluorination, studies have explored mechanisms such as single electron transfer (SET) versus SN2 pathways. For instance, theoretical investigations into the fluorination of aromatic compounds with reagents like Selectfluor indicate a preference for the SET mechanism. rsc.orgresearchgate.net The analysis of the minimum energy path (MEP) in these calculations helps to elucidate the role of different parts of the reacting molecules during the reaction. rsc.org
A quantum-chemical study of the reaction between a single fluorine atom and benzene revealed that the initial stage—the formation of a fluorocyclohexadienyl radical intermediate (C₆H₆F)—is barrierless, leading to a stable intermediate. mdpi.com From this intermediate, subsequent reactions like hydrogen abstraction or the elimination of a hydrogen atom to form fluorobenzene (B45895) can occur, each with its own transition state and activation energy. mdpi.com
The influence of complex fluoroalkyl groups, such as the heptafluoroisopropyl group, on reaction energetics can be understood by analogy with related systems studied computationally. For example, in palladium-catalyzed cross-coupling reactions, the nature of the fluoroalkyl ligand significantly impacts the barrier for reductive elimination. Computational studies on (dppf)Pd(Ph)(RF) complexes show that the activation free energy (ΔG‡) for C-C bond formation is highly dependent on the electronic properties and structure of the fluoroalkyl group (RF). nih.gov
Stabilizing secondary orbital interactions between the metal center and the fluoroalkyl ligand in the transition state can substantially lower the activation barrier. nih.gov These interactions are a key factor in rationalizing the reactivity of complexes bearing different fluoroalkyl substituents. The calculated barriers for reductive elimination from various palladium(aryl)(fluoroalkyl) complexes illustrate this trend.
| Fluoroalkyl Ligand (RF) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
|---|---|---|
| CF3 | 24.7 | nih.gov |
| C2F5 | 24.3 | nih.gov |
| CF2H | 20.0 | nih.gov |
| CF2CO2Et | 18.1 | nih.gov |
| CF2CN | 20.0 | nih.gov |
This table demonstrates the impact of different fluoroalkyl groups on the activation energy for reductive elimination from a palladium center, providing insight into how the heptafluoroisopropyl group would influence similar reaction transition states.
These findings suggest that for a molecule like this compound, the bulky and highly electron-withdrawing heptafluoroisopropyl groups would play a dominant role in dictating the energetics and geometry of transition states for any reaction at the aromatic ring or the benzylic position.
Theoretical Modeling of Electronic and Optical Properties
The photophysical properties of fluorinated aromatic systems are governed by the interplay of the aromatic π-system and the electronic effects of the fluorine substituents. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling the excited-state properties of these molecules. nih.gov
Computational studies comparing various DFT functionals have shown that methods like TD-B3LYP can reasonably predict excited-state properties, although with less accuracy than their ground-state counterparts. nih.gov Such calculations are used to determine excited-state geometries, vibrational frequencies, and absorption/emission energies, which collectively define the photophysical behavior. For benzene, excitation to the first excited singlet state (¹B₂ᵤ) involves a significant expansion of the carbon-carbon bonds, a feature that is well-reproduced by theoretical models. nih.gov
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Benzene | -6.73 | 1.88 | 8.61 | acs.org |
| Fluorobenzene | -6.81 | 1.67 | 8.48 | acs.org |
| 1,4-Difluorobenzene | -6.85 | 1.52 | 8.37 | acs.org |
| Hexafluorobenzene | -7.22 | 0.96 | 8.18 | acs.org |
This table, based on data for fluorobenzenes, illustrates the trend of HOMO energy stabilization and a decreasing HOMO-LUMO gap with increasing fluorination, a key aspect of their electronic and photophysical properties.
The photochemical stability of fluorinated aromatics is also a subject of computational investigation. Studies on the photolysis of fluorinated pharmaceuticals show that the strength of the C-F bond is a critical factor. nih.gov The high bond dissociation enthalpy of aromatic C-F bonds means that defluorination is often not the primary photochemical pathway. However, for groups like -CF₃, photolysis can lead to the formation of other polyfluorinated substances. nih.gov
Electronic coupling describes the interaction between the electronic states of adjacent molecules or molecular fragments and is fundamental to charge transport in organic electronic materials. Fluorine substituents exert a profound influence on these interactions through a combination of strong inductive effects and weaker mesomeric (resonance) effects.
The heptafluoroisopropyl group, -CH(CF₃)₂, is a powerful electron-withdrawing group due to the cumulative inductive effect of the seven fluorine atoms. This effect significantly lowers the energy of both the occupied and unoccupied molecular orbitals of the benzene ring. acs.org This is a general trend observed in fluorinated benzenes, where increasing fluorination systematically lowers the energy of the frontier orbitals. acs.org
Furthermore, fluorination impacts the aromaticity and electron distribution of the benzene ring. While the concept of fluoromaticity suggests some stabilization from fluorine's lone pairs, the dominant effect is a reduction in the diatropic ring current, a magnetic indicator of aromaticity. acs.orgresearchgate.net Calculations show a systematic decrease in the ring current strength as the number of fluorine substituents on a benzene ring increases. researchgate.net
| Molecule | Calculated Ring Current Strength (nA·T⁻¹) | Reference |
|---|---|---|
| Benzene | 11.96 | researchgate.net |
| Fluorobenzene | 11.63 | researchgate.net |
| 1,4-Difluorobenzene | 11.31 | researchgate.net |
| 1,2,4,5-Tetrafluorobenzene | 10.53 | researchgate.net |
| Pentafluorobenzene | 10.16 | researchgate.net |
| Hexafluorobenzene | 9.83 | researchgate.net |
This table shows the progressive reduction in the calculated ring current, an indicator of aromaticity, as benzene is increasingly fluorinated. This reflects the strong electronic influence of fluorine substituents.
Vi. Functional Derivatives and Chemical Transformations of 1,4 Bis Heptafluoroisopropyl Benzene
Modification of the Heptafluoroisopropyl (B10858302) Group
The heptafluoroisopropyl groups attached to the benzene (B151609) ring are the primary sites for certain chemical modifications, leading to the formation of various functional derivatives.
Preparation of Heptafluoroisopropoxylated Compounds
Research has demonstrated the synthesis of heptafluoroisopropoxy-substituted compounds. These syntheses often involve the reaction of a suitable precursor with a reagent that can introduce the heptafluoroisopropoxy group. While specific details on the direct modification of the heptafluoroisopropyl groups on 1,4-bis(heptafluoroisopropyl)benzene are limited in the provided search results, the generation of such functional groups is a key area of organofluorine chemistry.
Synthesis and Coordination Chemistry of Heptafluoroisopropyl-Substituted Phosphines
The synthesis of phosphines containing the heptafluoroisopropyl group, such as PPh₂(i)C₃F₇, has been achieved in a single step from commercially available starting materials. nih.gov These phosphines exhibit properties of being bulky and electron-withdrawing ligands. nih.gov Their stereoelectronic characteristics have been investigated through coordination with transition metals. For instance, the complex Mo(CO)₅PPh₂(i)C₃F₇ has been synthesized, and the structure of trans-PtCl₂(PPh₂(i)C₃F₇)₂ has been described. nih.gov The coordination chemistry of phosphines is a broad field, with applications in homogeneous catalysis. uni-regensburg.de The electronic and structural properties of phosphine (B1218219) derivatives make them versatile ligands for transition metal complexes. uni-regensburg.decardiff.ac.uk
Post-Synthetic Functionalization of the Benzene Core
Further functionalization of the aromatic core of this compound opens pathways to a variety of new molecules with tailored properties.
Strategies for Further Arene Substitution
The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. msu.edu The two heptafluoroisopropyl groups are strong electron-withdrawing groups, which generally deactivate the benzene ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org This deactivation means that harsher reaction conditions may be required compared to benzene itself. chemrevise.org
The directing effect of the substituents is also a critical factor. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. masterorganicchemistry.com Therefore, further substitution on this compound would be expected to occur at the positions meta to the existing heptafluoroisopropyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.eduyoutube.com
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroarene |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | X⁺ | Haloarene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Arenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl ketone |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkylarene |
This table provides a general overview of electrophilic aromatic substitution reactions.
Development of Bis-Heterocyclic Compounds from Arene Cores
The synthesis of molecules where a benzene ring bridges two heterocyclic rings is a significant area of research, particularly in materials science and medicinal chemistry. nih.govresearchgate.net Starting from a 1,4-disubstituted benzene derivative, various synthetic strategies can be employed to construct heterocyclic rings. For instance, 1,4-phenylene bis-heterocyclic compounds have been synthesized through various methods, including the reaction of terephthalaldehyde (B141574) with appropriate reagents to form furan (B31954) rings or the reaction of 1,4-diacetylbenzenes with hydrazines to yield pyrazoles. researchgate.net Another approach involves C-N coupling reactions to link azole-containing substrates to an aromatic core. nih.gov A study detailed the synthesis of 1,4-bis[(substituted phenyl)-2,4-dithiobiureto]benzene by reacting 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates. ijsra.net
Reaction Reactivity of Fluorinated Aromatic Scaffolds
The presence of fluorine atoms significantly influences the reactivity of aromatic compounds. The strong electron-withdrawing nature of fluorine and perfluoroalkyl groups, such as the heptafluoroisopropyl group, deactivates the aromatic ring towards electrophilic substitution. libretexts.org This deactivation is a result of the inductive effect of the fluorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org
Pathways for Electrophilic and Nucleophilic Substitution
The substitution reactions on the aromatic ring of this compound are fundamentally controlled by the electronic effects of the two C₃F₇ substituents.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. magtech.com.cn However, the heptafluoroisopropyl groups are powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the benzene ring, making it much less nucleophilic and thus deactivating it towards electrophilic attack. nih.gov Consequently, electrophilic substitution reactions on this compound are substantially more difficult to achieve compared to benzene itself and require harsh reaction conditions.
Research on the closely related compound, 1,4-bis(trifluoromethyl)benzene (B1346883), which also possesses two strong electron-withdrawing groups, provides insight into this reactivity. The nitration of 1,4-bis(trifluoromethyl)benzene has been successfully carried out, but it necessitates the use of potent nitrating agents under forcing conditions. google.com For instance, reacting 1,4-bis(trifluoromethyl)benzene with nitric acid in a solvent of fuming sulfuric acid is required to introduce a nitro group onto the ring. google.com The electron-withdrawing substituents direct the incoming electrophile to the meta-position relative to themselves. In a 1,4-disubstituted ring, this corresponds to the positions ortho to the activating groups, resulting in the formation of 2,5-bis(trifluoromethyl)nitrobenzene. google.com
Given these findings, it can be inferred that the electrophilic nitration of this compound would proceed similarly, requiring aggressive conditions to yield the corresponding nitro derivative.
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,4-Bis(trifluoromethyl)benzene | 100% Nitric Acid, 24% Fuming Sulfuric Acid | 90-105°C | 2,5-Bis(trifluoromethyl)nitrobenzene | 35% |
| 1,4-Bis(trifluoromethyl)benzene | Nitric Acid, 2CF₃SO₃H-B(O₃SCF₃)₃ | Not specified | 2,5-Bis(trifluoromethyl)nitrobenzene | 14% |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway favored in aromatic rings that are electron-deficient. wikipedia.orglibretexts.org The reaction typically involves the attack of a nucleophile on the ring and the displacement of a good leaving group, such as a halide. wikipedia.org The presence of strong electron-withdrawing groups, like the heptafluoroisopropyl substituents, is crucial as they can stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org
While the two heptafluoroisopropyl groups render the aromatic ring of this compound highly electrophilic and thus susceptible to nucleophilic attack, the molecule lacks a conventional leaving group (e.g., F, Cl, Br) on the aromatic ring itself. The substitution of a hydride ion (H⁻) is generally unfavorable. libretexts.org
Studies on polyfluoroarenes, such as hexafluorobenzene, demonstrate that nucleophiles can readily displace fluoride (B91410) ions from the ring. nih.gov This highlights the capability of highly fluorinated rings to undergo SNAr. However, for this compound, this specific pathway is not available due to the absence of a halogen substituent on the ring. Therefore, functionalization via a standard SNAr mechanism is not a viable strategy for this compound. Alternative, non-standard pathways would be required to achieve nucleophilic substitution.
Radical-Based Functionalization Strategies
Radical-based reactions offer an alternative approach to functionalizing aromatic rings, often involving the activation of C-H bonds. These strategies can proceed under conditions different from traditional electrophilic or nucleophilic substitutions.
Direct C-H functionalization of arenes using radical mechanisms is a significant area of modern chemical research. For example, the direct hydroxylation of benzene to phenol (B47542) can be achieved using various catalytic systems that generate radical species. magtech.com.cnnih.govresearchgate.net Similarly, direct C-H amination of arenes, including electron-poor ones, has been reported to proceed through radical pathways, sometimes enhanced by specific solvents like hexafluoroisopropanol that can stabilize radical intermediates. researchgate.net
These examples demonstrate the potential for radical-based strategies to functionalize aromatic C-H bonds. However, specific research findings detailing the radical-based functionalization of this compound are not widely documented. While the principles of radical C-H activation suggest that such transformations are theoretically possible, the specific conditions, regioselectivity, and efficiency for this particular substrate would need to be determined through dedicated experimental investigation.
Vii. Future Directions and Emerging Research Avenues
Advancements in Sustainable Synthesis of Perfluorinated Aromatics
The synthesis of perfluorinated aromatic compounds has traditionally relied on harsh methods, such as electrochemical fluorination, which often result in low yields and significant waste. rsc.org Modern research is intensely focused on developing greener, more efficient synthetic routes. researchgate.net These new methodologies prioritize mild reaction conditions, the use of less hazardous reagents, and improved efficiency. rsc.orgdovepress.com
A significant trend is the move towards transition metal-catalyzed reactions and photochemical or electrochemical strategies. researchgate.netnumberanalytics.com These methods offer more sustainable alternatives to classical approaches. rsc.org For instance, copper-mediated fluorination of aryl iodides and palladium-catalyzed fluorination of arylboronic acid derivatives represent significant improvements over traditional techniques. researchgate.net Researchers are also exploring the use of safer and more environmentally benign fluorinating agents to replace toxic options like hydrofluoric acid. dovepress.comnumberanalytics.com The development of fluorinated ionic liquids and recyclable fluorinated polymers as reagents are promising avenues that reduce waste and toxicity. numberanalytics.com Another key area of progress is conducting fluorination reactions in aqueous media, which challenges the long-held belief that fluorine chemistry is incompatible with water and opens new prospects for green chemistry. rsc.org
| Synthesis Strategy | Key Features | Environmental Benefit |
| Photochemical/Electrochemical Methods | Utilizes light or electricity to drive reactions. rsc.org | Reduces the need for chemical reagents. numberanalytics.comnumberanalytics.com |
| Transition Metal Catalysis | Employs catalysts like palladium, copper, or nickel for efficient C-F bond formation. numberanalytics.comresearchgate.net | Enables reactions under milder conditions with higher selectivity. dovepress.com |
| Green Fluorinating Agents | Development of reagents like fluorinated ionic liquids and polymers. numberanalytics.com | Lower toxicity and potential for recyclability, reducing waste. numberanalytics.com |
| Aqueous Media Synthesis | Using water as a solvent for fluorination reactions. rsc.org | Environmentally benign solvent, improving the green profile of the synthesis. rsc.org |
Rational Design of Materials with Tailored Fluorine Content
The ability to precisely control the number and position of fluorine atoms in a molecule is crucial for tuning the properties of advanced materials. acs.org The rational design of materials with tailored fluorine content allows for the creation of fluoropolymers and other substances with specific, desirable characteristics such as high thermal stability, chemical inertness, and low surface energy. nih.govmdpi.com
By systematically varying the fluorine content, researchers can fine-tune a material's properties. For example, in fluorinated graphene, the amount of fluorine loading can be adjusted to significantly impact its optical, electronic, and conductive properties. rsc.org Similarly, in the synthesis of semi-fluorinated polyarylene copolymers, altering the monomer ratio changes the fluorine concentration, which in turn affects the bulk properties of the polymer. acs.org This design-led approach is critical in developing materials for specialized applications, from advanced biomedical devices to high-performance coatings. acs.orgnih.gov The introduction of fluorinated linkers into polymer chains is a key strategy for improving solubility and processability, enabling the creation of novel materials with enhanced features. mdpi.com
| Polymer Type | Key Property Influenced by Fluorine Content | Potential Application |
| Fluorinated Graphene | Optical, electronic, and conductive properties. rsc.org | Electronics, sensors. |
| Partially Fluorinated Polymers | Solubility, thermal stability, mechanical properties. nih.gov | Chemical resistant coatings, advanced membranes. |
| Perfluorinated Polymers (PFPs) | Thermal stability, glass transition temperature, solvent resistance. mdpi.com | High-temperature materials, gas separation. mdpi.com |
| Semi-fluorinated Polyarylene Copolymers | Bulk polymer properties. acs.org | Advanced functional materials. |
Theoretical Predictions for Novel Fluorinated Aromatic Compounds
Computational chemistry has become an indispensable tool for predicting the properties and behaviors of new molecules before they are synthesized in the lab. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are used to study the selective fluorination of aromatic compounds and predict their structural and energetic features. nih.govrsc.org These calculations can provide deep insights into reaction mechanisms, such as distinguishing between single electron transfer (SET) and nucleophilic aromatic substitution (SNAr) pathways. rsc.orgresearchgate.net
Computational models can accurately predict 19F NMR shifts, which is vital for identifying and quantifying fluorinated products without needing authentic standards. nih.gov Furthermore, theoretical studies help in understanding the non-covalent interactions of fluorinated compounds, such as the role of fluorine in hydrogen bonding and its effect on the electron density of aromatic systems. nih.govdigitellinc.com This predictive power accelerates the discovery of novel fluorinated aromatic compounds by allowing researchers to computationally screen candidates and focus synthetic efforts on those with the most promising properties for applications in drug design and materials science. nih.govnih.gov
| Computational Method | Application in Fluorinated Aromatics Research | Key Insights Gained |
| Density Functional Theory (DFT) | Prediction of 19F NMR spectra. nih.gov | Accurate identification of fluorinated byproducts. nih.gov |
| Minimum Energy Path (MEP) Analysis | Investigation of reaction mechanisms (e.g., SET vs. SN2). rsc.org | Understanding the role of different parts of a reagent in the reaction. rsc.org |
| Implicit Solvation Models | Studying reactions in solution. nih.govresearchgate.net | Elucidating the impact of solvent on reaction barriers and kinetics. researchgate.net |
| Quantum Chemical Computations | Guiding the synthesis of molecules with specific optical properties. nih.gov | Rational design of materials for applications like OLEDs. nih.gov |
Interdisciplinary Applications in Nanotechnology and Supramolecular Devices
The unique properties of highly fluorinated compounds make them attractive building blocks for nanotechnology and the construction of supramolecular devices. The strong C-F bond and the specific interactions of fluorinated segments are being harnessed to create novel nano-objects and functional materials. mdpi.comresearchgate.net
A pertinent example is the use of 1,4-benzene bisamides, which share a core structural motif with 1,4-Bis(heptafluoroisopropyl)benzene, in supramolecular chemistry. nih.govnih.gov By modifying the side-chains of these molecules with linear perfluorinated alkyl groups, researchers can direct their self-assembly into specific nano-objects like ribbons or platelets. nih.govresearchgate.net This control over morphology at the nanoscale is essential for creating surfaces with tunable properties, such as hydrophobicity. nih.gov In the realm of nanotechnology, perfluorinated cycloparaphenylenes (PFCPPs) have been synthesized and identified as valuable electron-accepting organic materials, with potential applications in creating unique molecular nanocarbon structures. researchgate.net These examples highlight a growing research direction where the rational design of fluorinated aromatic molecules is leading to sophisticated applications in advanced materials and devices. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,4-Bis(heptafluoroisopropyl)benzene, and how can reaction conditions be optimized for high purity?
- Methodology : Fluorinated aromatic compounds are typically synthesized via nucleophilic substitution or radical coupling. For this compound, Friedel-Crafts alkylation using heptafluoroisopropyl halides and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a plausible route. Optimization includes controlling reaction temperature (80–120°C), stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent side reactions. Purification via recrystallization (using fluorinated solvents) or column chromatography (silica gel with hexane/ethyl acetate) ensures high purity. Monitor progress using TLC and confirm purity via melting point analysis (106–110°C range, as seen in analogs) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include immediate flushing with water for eye/skin exposure (15+ minutes) and medical attention for ingestion. Avoid generating dust; use wet methods for spill cleanup. Store in airtight containers away from light and heat (<30°C) to prevent decomposition. Refer to MSDS guidelines for fluorinated aromatics, which highlight hazards like respiratory irritation and thermal instability .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- ¹⁹F NMR : Identify CF₃ and CF groups (δ -60 to -80 ppm for CF₃; δ -120 ppm for CF).
- ¹H NMR : Aromatic protons appear as a singlet (δ 7.5–8.0 ppm) due to symmetry.
- IR : Stretching vibrations for C-F bonds (1100–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
- MS (EI) : Molecular ion peak at m/z ~414 (C₁₄H₆F₁₄) with fragments corresponding to heptafluoroisopropyl loss.
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .
Advanced Research Questions
Q. What computational methods (DFT, HF, MP2) are suitable for predicting the electronic and optical properties of this compound, and how do basis sets affect accuracy?
- Methodology : Use Gaussian03 or similar software with hybrid functionals (B3LYP) and basis sets (6-31G**, cc-pVTZ) to model electronic properties (HOMO-LUMO gaps, dipole moments). MP2 improves electron correlation effects but requires larger basis sets. Basis sets with polarization/diffusion functions (e.g., 6-311++G**) enhance accuracy for fluorinated systems. Compare results with experimental UV-Vis spectra (λ_max ~250–300 nm for π→π* transitions). Note that HF overestimates band gaps, while DFT-B3LYP balances accuracy and computational cost .
Q. How does the incorporation of this compound into polymer matrices influence thermal stability and fluorophoric properties?
- Methodology : Incorporate the compound into polyimides or fluoropolymers via copolymerization. Assess thermal stability via TGA (decomposition onset >300°C expected due to C-F bonds) and DSC (glass transition temperature shifts). Fluorophoric behavior is evaluated via fluorescence spectroscopy (excitation 270–290 nm, emission 350–400 nm). Compare with non-fluorinated analogs to isolate fluorine’s electron-withdrawing effects on optical properties .
Q. What mechanisms underlie the photochemical reactivity of this compound under UV irradiation, and how can byproducts be characterized?
- Methodology : Irradiate in acetonitrile (254 nm) and monitor via GC-MS and HPLC. Radical intermediates (e.g., heptafluoroisopropyl radicals) may form via C-F bond cleavage, leading to dimerization or Fries-like rearrangement products. Use EPR to detect radicals and isotopic labeling (¹⁸O) to trace oxygen incorporation. Acid generation (e.g., HF) is quantified via titration or ion chromatography .
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs), and what are the challenges in crystallographic characterization?
- Methodology : Use the compound as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in solvothermal synthesis. Challenges include low solubility (use HFIP/THF mixtures) and weak π-π interactions affecting crystallinity. Solve crystal structures via single-crystal X-ray diffraction (SHELX refinement) and validate porosity via BET surface area analysis. Fluorine’s electronegativity may enhance gas adsorption selectivity (e.g., CO₂/N₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
